N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide - 533869-70-4

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Catalog Number: EVT-3003372
CAS Number: 533869-70-4
Molecular Formula: C23H20N4O5S
Molecular Weight: 464.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of acylhydrazides: This approach typically involves reacting an acylhydrazide with a reagent like carbon disulfide, phosphorus oxychloride, or triethyl orthoformate to form the oxadiazole ring. [, , , , , , ]
  • Reaction of tetrazoles with acid chlorides: This method utilizes the reaction of a tetrazole with an acid chloride to generate the oxadiazole ring. []
Molecular Structure Analysis

The 1,3,4-oxadiazole ring is planar and aromatic, conferring stability to the molecule. The presence of electronegative nitrogen and oxygen atoms within the ring influences the electronic distribution and polarity, impacting its interactions with biological targets and material properties. [, , , , ]

Mechanism of Action
  • Enzyme inhibition: Many 1,3,4-oxadiazole derivatives act as enzyme inhibitors, interfering with the activity of various enzymes involved in biological processes. [, , , ]
  • Receptor binding: These compounds can bind to specific receptors, modulating their activity and triggering downstream signaling pathways. []
Physical and Chemical Properties Analysis
  • Melting point and boiling point: These properties are influenced by the molecular weight and intermolecular forces. [, , , , , ]
  • Solubility: The solubility of 1,3,4-oxadiazoles varies depending on the nature of the substituents and the solvent. [, , , , , ]
  • Optical properties: Some 1,3,4-oxadiazole derivatives exhibit fluorescence or phosphorescence, making them suitable for applications in materials science. [, ]
Applications
  • Medicinal chemistry:
    • Antimicrobial agents: Several 1,3,4-oxadiazoles have shown potent antibacterial and antifungal activity against a variety of pathogens. [, , , , , ]
    • Anticancer agents: Some derivatives exhibit promising anticancer activity by inhibiting cancer cell growth or inducing apoptosis. [, ]
    • Anti-inflammatory agents: 1,3,4-oxadiazoles can modulate inflammatory pathways and reduce inflammation. [, , , ]
  • Materials science:
    • Organic light-emitting diodes (OLEDs): Fluorescent or phosphorescent 1,3,4-oxadiazole derivatives can be used as emitters in OLED devices. [, ]
    • Liquid crystals: Certain derivatives exhibit liquid crystalline properties, making them useful in display technologies. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

Compound Description: This series of compounds, denoted as 6a-i, was synthesized and investigated for their alkaline phosphatase (ALP) inhibitory activity. The most potent compound, 6i, exhibited an IC50 value of 0.420 μM, significantly lower than the standard KH2PO4 (IC50 = 2.80 μM). These compounds share the core structure of a benzamide linked to a 1,3,4-oxadiazole ring.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound was structurally characterized using X-ray crystallography, revealing its crystallization in the monoclinic space group P21. The crystal packing is stabilized by C—H⋯N and C—H⋯O interactions.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound is part of a series of novel hybrid heterocyclic ring systems synthesized as potential antibacterial agents. They were evaluated for their antibacterial activity and demonstrated significant activity.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series of oxadiazole analogues was synthesized and characterized, followed by an evaluation of their antimicrobial and antiproliferative activities. Some compounds displayed promising antiproliferative activity against a panel of human cancer cell lines, and others exhibited significant antimicrobial activity.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: A new crystalline modification of this compound was described, highlighting its improved stability in suspension formulations.

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibited a remarkable pharmacokinetic profile and demonstrated efficacy in in vivo rheumatoid arthritis models, leading to its selection as a clinical candidate.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and its Derivatives

Compound Description: VNI is a known inhibitor of protozoan CYP51 used to treat Chagas disease. In the cited paper, VNI derivatives were designed and synthesized to target fungal CYP51, the sterol 14α-demethylase, for treating fungal infections.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound was determined, revealing its key structural features and intermolecular interactions in the crystal lattice.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: The crystal structure of this compound was elucidated, revealing the spatial arrangement of its constituent rings and the degree of conjugation between them.

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives were structurally characterized using X-ray crystallography, providing detailed information about their molecular geometries and crystal packing.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound was determined, revealing its molecular conformation and intermolecular interactions in the crystal lattice.

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description: This compound, along with LHRH analogs and bisphosphonates, was explored for potential pharmaceutical applications.

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound was determined, revealing the spatial arrangement of its rings and the intermolecular interactions in the crystal lattice.

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: The crystal structure of this compound was elucidated, providing details about its molecular geometry and packing in the crystalline state.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential and cytotoxicity. They exhibited promising urease inhibitory activity and were found to be less cytotoxic agents.

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound serves as a key intermediate in the synthesis of phenyloxadiazole-based mesogens. Its structure was characterized, revealing the planarity of the oxadiazole and phenyl rings and the dihedral angle between them.

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Analogues

Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these derivatives demonstrated potent antimicrobial activity, and some exhibited significant hydrogen peroxide scavenging activity.

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

Compound Description: This series of compounds was synthesized and characterized, followed by an evaluation of their antifungal activity. Some derivatives exhibited excellent antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, comparable to the standard antifungal agent clotrimazole.

1,2,4-Oxadiazole Derivatives with a 1,3,4-Thiadiazole Amide Moiety

Compound Description: This study focuses on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group.

Chalcones Bridged with 1,3,4-Oxadiazole Linkers

Compound Description: This study presents the design, synthesis, and biological evaluation of novel chalcones linked by 1,3,4-oxadiazole units. Some of these compounds exhibited potent antibacterial and antifungal activities, exceeding the efficacy of standard drugs.

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized, characterized, and screened for its biological activity, focusing on antimicrobial properties.

5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol Derivatives

Compound Description: Novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and screened for their cytotoxic activity against three human leukemic cell lines.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: The crystal structure of this compound was determined, revealing the planarity of certain atoms within the molecule and the bond lengths and torsion angles.

Sulfamoyl and 1,3,4-oxadiazole Derivatives of 3-Pipecoline

Compound Description: Substituted 1,3,4-oxadiazole derivatives were synthesized and screened for their antibacterial and anti-enzymatic activities. These compounds exhibited moderate to excellent antibacterial activity and significant urease inhibition.

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings

Compound Description: A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activity against the diamondback moth (Plutella xylostella). Some compounds demonstrated promising insecticidal activities.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound was synthesized and characterized by 1H NMR, Mass, IR, and elemental analysis.

2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide Derivatives

Compound Description: These heterocyclic compounds were synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains.

Relevance: These compounds are related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide through the presence of the benzamide moiety and a sulfonamide group. They differ significantly in the core heterocyclic structure, featuring a [, , ]triazolo[3,4-b][

Properties

CAS Number

533869-70-4

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5

InChI

InChI=1S/C23H20N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h3-15H,1-2H3,(H,24,26,28)

InChI Key

UFLDSDQPJYNZID-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.